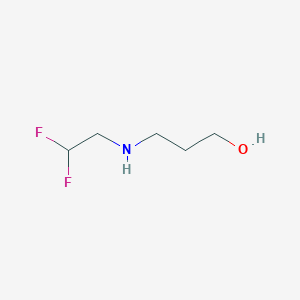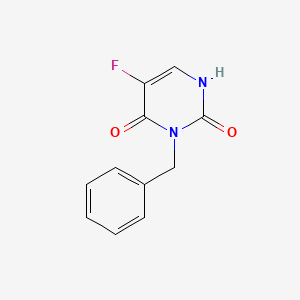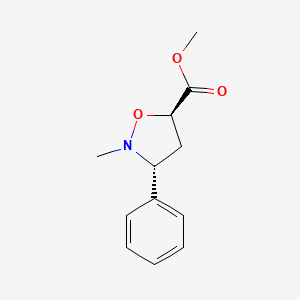
Methyl (3R,5R)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3R,5R)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate is a chiral oxazolidine derivative. This compound is notable for its unique structure, which includes a five-membered ring containing both nitrogen and oxygen atoms. The presence of chiral centers at the 3 and 5 positions adds to its complexity and potential for enantioselective applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3R,5R)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate typically involves the cyclization of appropriate amino alcohols with carboxylic acid derivatives. One common method includes the reaction of ®-phenylglycinol with methyl 2-bromo-2-methylpropanoate under basic conditions to form the oxazolidine ring. The reaction is usually carried out in an inert solvent like dichloromethane, with a base such as triethylamine to facilitate the cyclization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. The use of automated reactors allows for precise control over reaction conditions, such as temperature and pressure, which is crucial for maintaining the stereochemistry of the product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Methyl (3R,5R)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.
Reduction: The compound can be reduced to form various derivatives, including the reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other ester derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Amines or alcohols in the presence of a catalyst like triethylamine.
Major Products
Oxidation: Phenolic oxazolidine derivatives.
Reduction: Alcohol derivatives of the oxazolidine.
Substitution: Amide or ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Methyl (3R,5R)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate is used as a chiral building block for the synthesis of more complex molecules. Its chiral centers make it valuable in asymmetric synthesis, where it can help produce enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and the effects of chirality on biological activity. Its structure allows it to mimic certain natural products, making it useful in the design of enzyme inhibitors or activators.
Medicine
Medically, derivatives of this compound are explored for their potential as pharmaceutical agents. The oxazolidine ring is a common motif in many drugs, and modifications of this structure can lead to new therapeutic agents with improved efficacy and reduced side effects.
Industry
Industrially, this compound can be used in the production of polymers and materials with specific chiral properties. Its ability to form stable chiral centers makes it useful in the development of materials that require precise stereochemical control.
Mecanismo De Acción
The mechanism by which Methyl (3R,5R)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate exerts its effects is largely dependent on its interaction with biological targets. The oxazolidine ring can interact with enzymes and receptors, often through hydrogen bonding and hydrophobic interactions. The chiral centers play a crucial role in determining the specificity and strength of these interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (3R,5R)-3,5-dihydroxydecanoate: Another chiral compound used in asymmetric synthesis.
(3R,5R)-3-hydroxydecano-5-lactone: A lactone derivative with similar chiral centers.
Verbalactone: A natural product with a similar oxazolidine ring structure.
Uniqueness
Methyl (3R,5R)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate is unique due to its specific combination of a phenyl group and an oxazolidine ring with chiral centers. This combination provides distinct chemical properties and reactivity, making it particularly valuable in asymmetric synthesis and as a precursor for more complex molecules.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Propiedades
Número CAS |
87190-48-5 |
|---|---|
Fórmula molecular |
C12H15NO3 |
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
methyl (3R,5R)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-13-10(9-6-4-3-5-7-9)8-11(16-13)12(14)15-2/h3-7,10-11H,8H2,1-2H3/t10-,11-/m1/s1 |
Clave InChI |
YNOFIABBMDYBNA-GHMZBOCLSA-N |
SMILES isomérico |
CN1[C@H](C[C@@H](O1)C(=O)OC)C2=CC=CC=C2 |
SMILES canónico |
CN1C(CC(O1)C(=O)OC)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



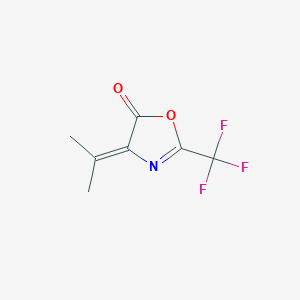
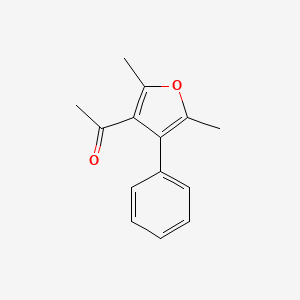
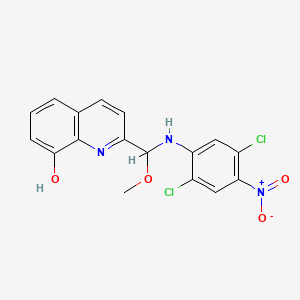
![N-{2-[(5-Methoxy-2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}butan-1-amine](/img/structure/B12901225.png)
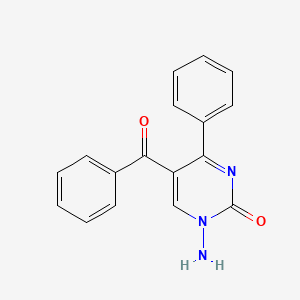
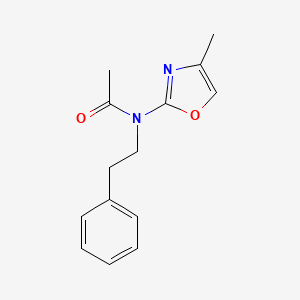
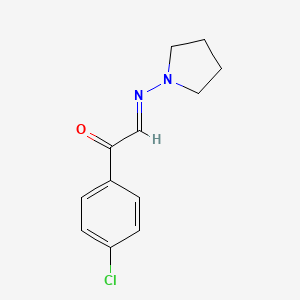



![5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-[(dimethylamino)methyl]-](/img/structure/B12901272.png)
